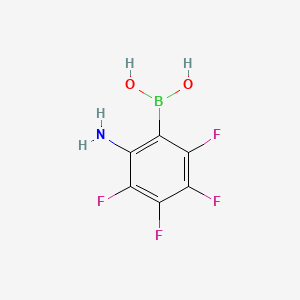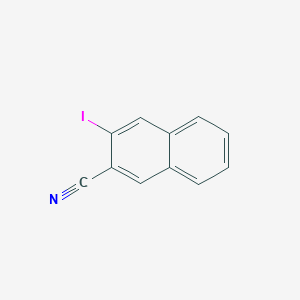
3-Iodo-2-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2-naphthonitrile is an organic compound with the molecular formula C10H6IN It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a nitrile group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-naphthonitrile typically involves the iodination of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, reducing the formation of by-products and improving yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.
化学反应分析
Types of Reactions: 3-Iodo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 3-substituted-2-naphthonitrile derivatives.
Reduction: Formation of 3-iodo-2-naphthylamine.
Oxidation: Formation of 3-iodo-2-naphthoic acid.
科学研究应用
3-Iodo-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Iodo-2-naphthonitrile depends on its specific application. In biological systems, it may interact with cellular targets through its nitrile and iodine functionalities. The nitrile group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-Iodo-1-naphthonitrile
- 3-Bromo-2-naphthonitrile
- 3-Chloro-2-naphthonitrile
Comparison: 3-Iodo-2-naphthonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and reduction reactions, offering advantages in specific synthetic applications.
属性
IUPAC Name |
3-iodonaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYCLHGVJNQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
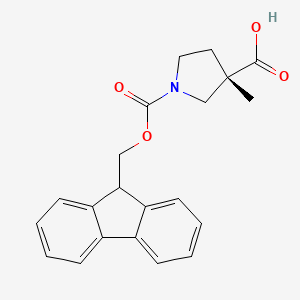
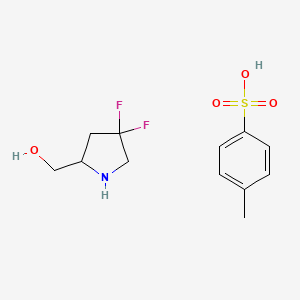
![tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8231621.png)
![tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231628.png)
![benzyl (9aR)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231644.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B8231656.png)
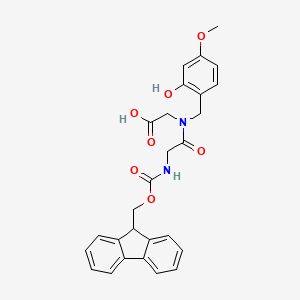
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8231669.png)
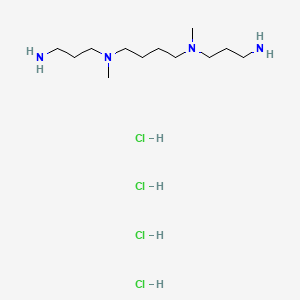
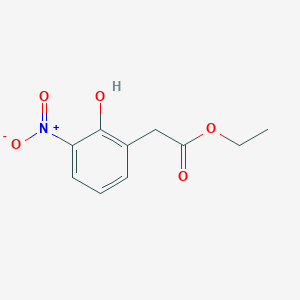
![5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8231686.png)
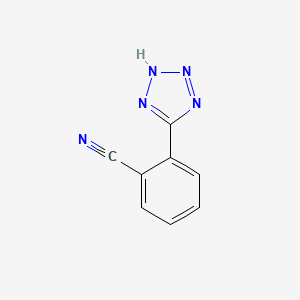
![Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B8231712.png)
